3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a sec-butylamino group and a sulfone group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with sec-butylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce bulk quantities of the compound, ensuring consistency and quality. The use of advanced equipment and automation helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(sec-Butylamino)tetrahydrothiophene: Lacks the sulfone group.
Tetrahydrothiophene 1,1-dioxide: Lacks the sec-butylamino group.
3-(Butylamino)tetrahydrothiophene 1,1-dioxide: Has a butylamino group instead of a sec-butylamino group.
Uniqueness
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the sec-butylamino group and the sulfone group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-butan-2-yl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-3-7(2)9-8-4-5-12(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
IYMHRCANDIVXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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